molecular formula C9H10O4 B8412084 6-Propyl-4-oxo-4h-pyran-2-carboxylic acid

6-Propyl-4-oxo-4h-pyran-2-carboxylic acid

Cat. No. B8412084
M. Wt: 182.17 g/mol
InChI Key: WFSSGZYJLZZWLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748483B2

Procedure details

7.00 g of 4-oxo-24(E)-propenyl)-6-(tetrahydropyran-2-yloxymethyl)-4H-pyran-3-yl trifluoromethanesulfonate were dissolved in 40.8 ml of DMF, and 75.8 mg of palladium(II) acetate, 154 mg of tri-(o-tolyl)-phosphine, 7.07 ml of triethylamine and 0.64 ml of formic acid were added. The reaction mixture was heated at 60° C. for 1 h.
Name
6-(tetrahydropyran-2-yloxymethyl)-4H-pyran-3-yl trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40.8 mL
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step Two
Quantity
7.07 mL
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Quantity
75.8 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH2:12][CH:11]=[C:10]([CH2:13]OC2CCCCO2)[O:9][CH:8]=1)(=O)=O.[C:23]1([CH3:44])C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C(N(CC)CC)C.[CH:52]([OH:54])=[O:53].CN(C=[O:59])C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:13]([C:10]1[O:9][C:8]([C:52]([OH:54])=[O:53])=[CH:7][C:12](=[O:59])[CH:11]=1)[CH2:23][CH3:44] |f:5.6.7|

Inputs

Step One
Name
6-(tetrahydropyran-2-yloxymethyl)-4H-pyran-3-yl trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OC1=COC(=CC1)COC1OCCCC1)(F)F
Name
Quantity
40.8 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
154 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
7.07 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.64 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
75.8 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CC)C1=CC(C=C(O1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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